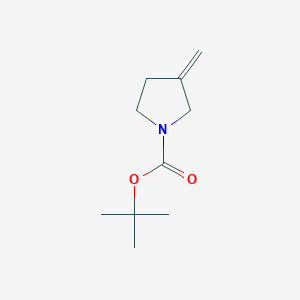

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTONRTYYUAUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571121 | |

| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-71-0 | |

| Record name | 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its significance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those designed to interact with the central nervous system (CNS). The presence of the exocyclic double bond provides a reactive handle for further chemical modifications, while the Boc-protected pyrrolidine ring offers a stable scaffold that is common in many biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Structural Information

| Property | Value |

| CAS Number | 114214-71-0 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | tert-butyl 3-methylene-1-pyrrolidinecarboxylate |

| SMILES | C=C1CN(C(=O)OC(C)(C)C)CC1 |

| InChI Key | PXTONRTYYUAUJU-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | [1] |

| Flash Point | 97.0 ± 24.3 °C | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Table 3: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is based on available safety data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, starting from 1-tert-butoxycarbonyl-3-pyrrolidone.[3]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (1.6 M in hexane)

-

1-tert-butoxycarbonyl-3-pyrrolidone

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

A suspension of methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) is cooled to 0°C.

-

n-Butyllithium (1.6 M solution in hexane, 32 mL) is added slowly to the suspension at 0°C. The mixture is stirred for 5 minutes at this temperature.

-

A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (48 mmol) in THF (40 mL) is added to the reaction mixture via cannula.

-

The reaction is stirred at 0°C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is cooled back to 0°C and quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

-

The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and purified by flash column chromatography to yield the final product.[3]

Synthetic Applications in Drug Discovery

This compound is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a versatile synthetic intermediate. The exocyclic methylene group is a key functional handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis of CNS-Active Compounds

The pyrrolidine scaffold is a common motif in many centrally active compounds. This compound is utilized in the synthesis of drug candidates for a range of neurological disorders.[4] Its rigid structure can be exploited to orient substituents in a specific manner to achieve desired interactions with biological targets.

Preparation of Fluorinated Pharmaceutical Compounds

This intermediate is also employed in the synthesis of fluorinated pyrrolidines and piperidines.[3] The introduction of fluorine into drug molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

Mandatory Visualizations

Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant biological activity itself, its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, is well-established. The synthetic accessibility and the reactive nature of its exocyclic double bond make it an important tool for drug discovery and development professionals. This guide has provided a summary of its properties, a detailed synthetic protocol, and an overview of its applications, which should serve as a useful resource for researchers in the field.

References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. This compound | 114214-71-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to Tert-butyl 3-methylenepyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in organic synthesis and drug discovery. The document details its chemical structure, nomenclature, physical and spectral properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound containing a pyrrolidine ring functionalized with a methylene group and protected by a tert-butoxycarbonyl (Boc) group.

-

IUPAC Name: this compound

-

Synonyms: 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester

-

Molecular Formula: C₁₀H₁₇NO₂[2]

-

Molecular Weight: 183.25 g/mol [2]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 183.25 g/mol | [2] |

| Purity | 98% | |

| Boiling Point | 255.7±23.0 °C (Predicted) | |

| Density | 1.0±0.1 g/cm³ (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.90 (s, 2H), 3.55 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 1.45 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.6, 144.9, 107.4, 79.5, 52.8, 32.5, 28.5 | |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Experimental Protocol: Synthesis of this compound

The following section provides a detailed methodology for the synthesis of this compound via a Wittig reaction, as adapted from established literature.[1]

Materials:

-

Methyltriphenylphosphonium bromide

-

Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M solution in hexane)

-

1-tert-butoxycarbonyl-3-pyrrolidinone

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Ylide Preparation: A suspension of methyltriphenylphosphonium bromide (51 mmol) in THF (200 mL) is cooled to 0 °C. To this suspension, n-butyllithium (32 mL of a 1.6 M solution in hexane) is slowly added. The resulting mixture is stirred at 0 °C for 5 minutes.

-

Wittig Reaction: A solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (48 mmol) in THF (40 mL) is added to the ylide solution via cannula at 0 °C. The reaction mixture is stirred at 0 °C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Extraction: Upon completion of the reaction, the mixture is cooled to 0 °C and quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl. The product is then extracted with Et₂O.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

-

Purification: The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and the final product is purified by flash column chromatography to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for tert-butyl 3-methylidenepyrrolidine-1-carboxylate (CAS Number: 114214-71-0). This compound is primarily utilized as a key synthetic intermediate in the development of complex pharmaceutical agents.

Chemical Information

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a pyrrolidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of fluorinated heterocyclic compounds.

| Property | Value | Source |

| CAS Number | 114214-71-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₇NO₂ | ChemScene[1] |

| Molecular Weight | 183.25 g/mol | ChemScene[1] |

| IUPAC Name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | LGC Standards[2] |

| Synonyms | 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester, N-Boc-3-methylenepyrrolidine | ChemicalBook[3] |

| Appearance | Not explicitly stated, likely a liquid based on physical properties. | N/A |

| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | N/A |

| Density | 1.01 ± 0.1 g/cm³ | N/A |

| SMILES | CC(C)(C)OC(=O)N1CCC(=C)C1 | ChemScene[1] |

| InChI | InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | LGC Standards[2] |

Safety Data

| Hazard Information | Details | Source |

| GHS Pictograms | TCI Chemicals[4] | |

| Signal Word | Warning | TCI Chemicals[4] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | TCI Chemicals[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | TCI Chemicals[4] |

Note: This safety information should be used as a guide. Always refer to the specific Safety Data Sheet provided by the supplier before handling the chemical.

Synthetic Applications

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate is a versatile intermediate for the synthesis of more complex molecules, particularly fluorinated pyrrolidines and piperidines, which are of interest in drug discovery.

Experimental Protocol: Synthesis of tert-Butyl 3-methylidenepyrrolidine-1-carboxylate

A common synthetic route to tert-butyl 3-methylidenepyrrolidine-1-carboxylate involves a Wittig reaction from N-Boc-3-pyrrolidinone.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

N-Boc-3-pyrrolidinone

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.

-

The suspension is cooled to 0 °C, and n-butyllithium in hexane is added dropwise. The mixture is stirred at this temperature to form the ylide.

-

A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added to the reaction mixture.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ and NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 3-methylidenepyrrolidine-1-carboxylate.

Below is a graphical representation of the synthetic workflow.

Caption: Synthetic workflow for tert-Butyl 3-methylidenepyrrolidine-1-carboxylate.

Biological Activity and Signaling Pathways

As a synthetic intermediate, tert-butyl 3-methylidenepyrrolidine-1-carboxylate is not intended for direct biological application. A thorough search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or involvement of this specific compound in any signaling pathways. Its utility lies in its role as a precursor for the synthesis of other molecules that may possess biological activity. For instance, it has been used in the synthesis of novel pyrrolidine-2,5-dione inhibitors with potential anti-tumor properties.[5]

Conclusion

tert-Butyl 3-methylidenepyrrolidine-1-carboxylate (CAS 114214-71-0) is a valuable chemical intermediate for the synthesis of complex heterocyclic molecules in the field of pharmaceutical research and development. While information on its own biological activity is not available, its role as a versatile building block is well-established. Researchers and chemists should handle this compound with appropriate safety precautions as outlined in the available safety data and the supplier's Safety Data Sheet.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy Online CAS Number 114214-71-0 - TRC - 3-Methylenepyrrolidine-1-carboxylic Acid tert-Butyl Ester | LGC Standards [lgcstandards.com]

- 3. tert-butyl 3-Methylenepyrrolidine-1-carboxylate | 114214-71-0 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Boc-3-methylenepyrrolidine: A Technical Guide for Researchers

Introduction

N-Boc-3-methylenepyrrolidine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a key building block for a variety of complex nitrogen-containing scaffolds. The presence of the exocyclic methylene group provides a versatile handle for further chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-3-methylenepyrrolidine, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-3-methylenepyrrolidine.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.94 | dd | 10.2, 1.1 | 1H | =CH₂ |

| 3.78 – 3.69 | m | 1H | N-CH | |

| 3.40 – 3.26 | m | 2H | N-CH₂ | |

| 2.13 – 1.99 | m | 2H | CH₂ | |

| 1.46 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Boc) |

| 139.0 | =C |

| 114.6 | =CH₂ |

| 79.0 | C (CH₃)₃ |

| 57.4 | N-CH |

| 46.4 | N-CH₂ |

| 34.1 | CH₂ |

| 28.7 | C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data (Film)

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 2972, 2931, 2874 | C-H stretch (alkane) |

| 1692 | C=O stretch (carbamate) |

| 1641 | C=C stretch (alkene) |

| 1392, 1365 | C-H bend (gem-dimethyl) |

| 1172, 1107 | C-N stretch |

| 911 | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 184.13 | [M+H]⁺ |

| 128.08 | [M+H - C₄H₈]⁺ |

| 84.08 | [M+H - C₅H₉O₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of N-Boc-3-methylenepyrrolidine.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-3-methylenepyrrolidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition (¹H NMR):

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment.

-

-

Data Acquisition (¹³C NMR):

-

Utilize the same sample and instrument.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Reference the ¹³C NMR spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-Boc-3-methylenepyrrolidine.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the neat N-Boc-3-methylenepyrrolidine oil directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-650 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Boc-3-methylenepyrrolidine.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The fragmentation is often dominated by the loss of the Boc group or components thereof.[1]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-Boc-3-methylenepyrrolidine.

References

Physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its boiling point and density, provides detailed experimental protocols for the determination of these properties, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The key physical characteristics of this compound are summarized below. These values are essential for its handling, application in chemical synthesis, and purification processes.

| Property | Value | Source |

| Boiling Point | 236.7 ± 29.0 °C (at 760 mmHg) | Predicted[1] |

| Density | 1.01 ± 0.1 g/cm³ | Predicted[1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| Storage | 2-8°C | [1] |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the available literature, the following sections describe standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube.

Apparatus and Materials:

-

Thiele tube

-

High-temperature oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer. The assembly is then clamped and immersed in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents in the oil.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density (Gravimetric Method)

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined by measuring the mass of a known volume.

Apparatus and Materials:

-

Analytical balance (accurate to at least 0.001 g)

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A specific volume of the liquid sample is carefully transferred into the tared container. The volume should be recorded precisely from the graduations on the cylinder or by filling the pycnometer to its calibrated mark.

-

The container with the liquid is then re-weighed to determine the total mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.

-

The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Synthetic Utility

This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of more complex molecules, particularly fluorinated azaheterocycles which are of interest in medicinal chemistry.[2][3] One of its primary applications is in the synthesis of 3-aminomethyl-3-fluoropyrrolidines.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Wittig reaction, starting from N-Boc-3-pyrrolidinone.[1][2]

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

Following its synthesis, this compound can undergo further transformations, such as bromofluorination, to introduce functionality that is crucial for the development of pharmaceutical agents.[3]

Caption: Synthetic utility as an intermediate.

References

Solubility Profile of Tert-butyl 3-methylenepyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a predictive assessment based on the physicochemical properties of the molecule and solubility data of structurally analogous compounds. Furthermore, it outlines a standard experimental protocol for determining precise solubility and visualizes a relevant synthetic workflow.

Predictive Solubility Analysis

The molecular structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a pyrrolidine ring, suggests a favorable solubility profile in a range of common organic solvents. The presence of the Boc group generally enhances solubility in nonpolar organic solvents. Conversely, the pyrrolidine ring and the exocyclic double bond introduce some degree of polarity.

Based on the analysis of its structural components and solubility trends of similar Boc-protected pyrrolidine derivatives, the following table summarizes the predicted solubility of this compound.[1][2]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | Effectively solvates the entire molecule. |

| Tetrahydrofuran (THF) | High | A good solvent for many organic compounds, expected to readily dissolve the target molecule.[1] | |

| Ethyl Acetate | High | Its polarity is suitable for dissolving both the polar and nonpolar moieties of the compound.[1] | |

| Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is expected to effectively solvate the molecule.[2] | |

| Dimethyl Sulfoxide (DMSO) | High | Its high polarity and hydrogen bond accepting capability will strongly solvate the molecule.[2] | |

| Polar Protic | Methanol | High | The short-chain alcohol is a polar protic solvent that can engage in hydrogen bonding.[1] |

| Ethanol | High | Similar to methanol, it is expected to be a good solvent.[1] | |

| Isopropanol | High | Expected to show good solubility.[1] | |

| Nonpolar Aprotic | Toluene | Moderate | The aromatic ring can interact with the pyrrolidine ring, but the overall polarity difference may limit high solubility.[1] |

| Diethyl Ether | Moderate | A less polar solvent where moderate solubility is anticipated.[1] | |

| Nonpolar Aliphatic | Hexane | Low to Insoluble | The significant difference in polarity makes it a poor solvent for this compound.[1] |

| Heptane | Low to Insoluble | Similar to hexane, it is not expected to be a suitable solvent.[1] |

Experimental Protocol for Solubility Determination: The Gravimetric Method

For applications requiring precise solubility data, experimental verification is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1]

Materials:

-

This compound

-

Selected solvents

-

Vials with tight-sealing caps

-

Thermostatic shaker or water bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure saturation.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium, which can range from several hours to 24 hours.[1]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, let the vial stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.[1]

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed evaporation dish or vial.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's boiling/decomposition point.

-

Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Synthesis Workflow

This compound is synthesized from 1-tert-butoxycarbonyl-3-pyrrolidone. The synthesis involves a Wittig reaction.[3] The following diagram outlines the key steps in its preparation.

Caption: Workflow for the synthesis of this compound.[3]

References

The Chemical Versatility of a Key Building Block: An In-depth Technical Guide to the Reactivity of the Exocyclic Double Bond in tert-Butyl 3-Methylenepyrrolidine-1-carboxylate

For Immediate Release

A Comprehensive Analysis of the Synthetic Potential of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate for Drug Discovery and Development

This technical guide provides a detailed exploration of the chemical reactivity of the exocyclic double bond in this compound, a valuable building block for the synthesis of novel molecular scaffolds in drug discovery. The electron-rich nature of the exocyclic olefin, coupled with the influence of the Boc-protecting group, imparts a unique reactivity profile, making it a versatile precursor for a variety of complex heterocyclic systems. This document will delve into the primary reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to guide synthetic chemists in their research and development endeavors.

Introduction: The Significance of the 3-Methylenepyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of an exocyclic double bond at the 3-position of the N-Boc protected pyrrolidine ring system creates a key reactive handle for further molecular elaboration. This compound serves as a readily accessible and highly versatile starting material for the construction of spirocyclic and other complex heterocyclic systems, which are of significant interest for their potential biological activities. The exocyclic double bond is particularly susceptible to cycloaddition reactions and electrophilic additions, allowing for the stereocontrolled introduction of new stereocenters and the rapid buildup of molecular complexity.

Key Reaction Pathways of the Exocyclic Double Bond

The reactivity of the exocyclic double bond in this compound is dominated by its ability to act as a dipolarophile in cycloaddition reactions and as a substrate for electrophilic additions.

[3+2] Cycloaddition Reactions

One of the most powerful methods for the construction of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. The exocyclic double bond of this compound is an excellent dipolarophile for reactions with various 1,3-dipoles, most notably azomethine ylides. This reaction provides a direct route to spiro[pyrrolidine-3,2'-pyrrolidine] scaffolds, which are important cores in many biologically active compounds.

The reaction typically proceeds via a concerted mechanism, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. The use of metal catalysts, such as silver or copper complexes, in conjunction with chiral ligands, can facilitate highly diastereo- and enantioselective transformations.

Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond offers a reliable method for the anti-Markovnikov hydration of the alkene, leading to the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base.[1][2] This transformation is highly valuable as it introduces a versatile hydroxyl group that can be further functionalized. The stereochemistry of the hydroboration step is a crucial aspect, with the borane typically approaching from the less sterically hindered face of the double bond.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions involving the exocyclic double bond of this compound and analogous systems.

Table 1: [3+2] Cycloaddition of Azomethine Ylides to Methylene-pyrrolidines

| Entry | Dipolarophile | Dipole Precursor | Catalyst/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

| 1 | This compound | Isatin & Sarcosine | AgOAc, Et3N, DCM | 70-95 | >20:1 | 90-98 | Inferred from[4] |

| 2 | Methylene-oxindole | Glycine iminoester | Cu(OTf)2, (R)-Fesulphos, DCM | 85 | >95:5 | 96 | Inferred from[5] |

| 3 | Methylene-indanone | Phenylalanine iminoester | AgF, (S)-tf-Biphamphos, Toluene | 92 | 93:7 | 99 | Inferred from[6] |

Table 2: Hydroboration-Oxidation of Exocyclic Alkenes

| Entry | Substrate | Reagents | Product | Yield (%) | Diastereoselectivity | Reference |

| 1 | 1-Methylcyclopentene | 1. BH3-THF; 2. H2O2, NaOH | trans-2-Methylcyclopentanol | >90 | High | [1] |

| 2 | α-Pinene | 1. 9-BBN; 2. H2O2, NaOH | cis-Myrtanol | High | High | [2] |

| 3 | General Terminal Alkene | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol | Typically >80 | N/A | [7] |

Experimental Protocols

General Procedure for the Asymmetric [3+2] Cycloaddition of an Azomethine Ylide to this compound

This protocol is a representative example for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.

Experimental Workflow:

Figure 1: General workflow for the asymmetric [3+2] cycloaddition.

Procedure:

To a solution of isatin (0.2 mmol) and sarcosine (0.24 mmol) in dichloromethane (DCM, 2 mL) is added silver acetate (AgOAc, 10 mol%). The mixture is stirred at room temperature for 10 minutes. Then, this compound (0.24 mmol) and triethylamine (Et3N, 0.4 mmol) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

General Procedure for the Hydroboration-Oxidation of this compound

This protocol describes a standard procedure for the anti-Markovnikov hydration of the exocyclic double bond.

Experimental Workflow:

Figure 2: General workflow for the hydroboration-oxidation reaction.

Procedure:

To a solution of this compound (1 mmol) in dry tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C is added a 1 M solution of borane-tetrahydrofuran complex in THF (1.2 mL, 1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (1 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1 mL). The mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways discussed in this guide.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Asymmetric Three-Component Cyclizations toward Structurally Spiro Pyrrolidines via Bifunctional Phosphonium Salt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of Tert-butyl 3-Methylenepyrrolidine-1-carboxylate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of tert-butyl 3-methylenepyrrolidine-1-carboxylate as a versatile building block in the synthesis of novel therapeutics. This document details its application in constructing complex molecular architectures, particularly spirocyclic systems, with a focus on the development of potent inhibitors for challenging drug targets.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to confer three-dimensionality to molecules, enhancing target engagement.[1][2] Among the diverse array of pyrrolidine-based building blocks, this compound has emerged as a particularly valuable synthon. Its exocyclic methylene group serves as a reactive handle for a variety of chemical transformations, most notably [3+2] cycloaddition reactions, enabling the efficient construction of intricate spirocyclic frameworks.[3][4] This guide explores the significant potential of this compound in drug discovery, with a special emphasis on its application in the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, a class of molecules that has shown considerable promise as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in oncology.[5][6]

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. This is typically achieved through a [3+2] cycloaddition reaction with a substituted isatin-derived azomethine ylide. The resulting spiro-pyrrolidinyl oxindole scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active natural products.[7]

Inhibition of the MDM2-p53 Protein-Protein Interaction

A key therapeutic target for spirooxindoles derived from this compound is the MDM2-p53 protein-protein interaction.[5][6] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. The inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[8] The spiro[pyrrolidine-3,3'-oxindole] scaffold provides a rigid framework that can be functionalized to mimic the key interactions of p53 with MDM2, leading to potent and selective inhibitors.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative spiro[pyrrolidine-3,3'-oxindole] derivatives synthesized using methodologies conceptually starting from this compound. This data highlights the high potency of these compounds as MDM2 inhibitors and their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Activity of Spiro[pyrrolidine-3,3'-oxindole] MDM2 Inhibitors

| Compound | MDM2 Binding Affinity (Ki, nM) | MDM2-p53 Interaction Inhibition (IC50, nM) |

| MI-888 | 0.44[5] | - |

| BI-0252 | - | < 10[2] |

Table 2: Cytotoxic Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

| Compound | Cell Line | Cytotoxicity (IC50, µM) |

| 5l | MCF-7 (Breast Cancer) | 3.4[3] |

| 5o | MDA-MB-231 (Breast Cancer) | 4.32[3] |

| 5g | MCF-7 (Breast Cancer) | 2.8[3] |

| 7 | HCT116 (Colon Cancer) | 3.9[9] |

| 7 | MCF-7 (Breast Cancer) | 4.8[9] |

| 5e | A549 (Lung Cancer) | 3.48[10] |

| 5f | A549 (Lung Cancer) | 1.2[10] |

Experimental Protocols

Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

The following is a generalized experimental protocol for the [3+2] cycloaddition reaction to form the spiro[pyrrolidine-3,3'-oxindole] core, based on established methodologies.[3][9]

Step 1: In situ generation of the Azomethine Ylide and Cycloaddition

-

To a solution of an appropriate isatin derivative (1.0 eq.) and sarcosine (1.2 eq.) in methanol is added this compound (1.1 eq.).

-

The reaction mixture is heated to reflux for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

-

Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

References

- 1. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular diversity of spirooxindoles. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascentagepharma.com [ascentagepharma.com]

- 6. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Strategies for Tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for obtaining tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details the experimental protocols for key synthetic transformations, presents quantitative data in a comparative format, and illustrates the reaction pathways using logical diagrams.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its reactive exocyclic double bond and the presence of a Boc-protected nitrogen, which allows for further functionalization. The synthesis of this compound can be approached through several strategic disconnections, primarily involving olefination of a ketone precursor, or cyclization reactions such as intramolecular Heck reactions and ring-closing metathesis. This guide will explore these methodologies in detail.

Synthesis of the Key Precursor: Tert-Butyl 3-oxopyrrolidine-1-carboxylate

A common and crucial starting material for several synthetic routes is tert-butyl 3-oxopyrrolidine-1-carboxylate, also known as N-Boc-3-pyrrolidinone. A standard and efficient method for its preparation is the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. The Swern oxidation is a widely used protocol for this transformation.

Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxypyrrolidine

This procedure outlines the synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Materials:

-

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.

-

Triethylamine (5.0 equivalents) is added dropwise to the flask, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude tert-butyl 3-oxopyrrolidine-1-carboxylate is often of sufficient purity for use in subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[1]

Primary Synthetic Routes to this compound

The conversion of the ketone precursor to the target exo-methylene compound is the key transformation. The following sections detail the most common and effective methods to achieve this.

Wittig Reaction

The Wittig reaction is a robust and widely employed method for the synthesis of alkenes from carbonyl compounds. In this case, N-Boc-3-pyrrolidinone is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to form the desired 3-methylene product.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) is added slowly to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.

-

A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1.5 hours, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is cooled back to 0 °C and quenched by the sequential addition of saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by suspending it in hot hexane and filtering to remove triphenylphosphine oxide. The filtrate is then concentrated and further purified by flash column chromatography on silica gel to afford pure this compound.

Diagram of the Wittig Reaction Pathway

References

Navigating the Procurement and Application of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic sourcing and effective utilization of specialized chemical building blocks are paramount to accelerating discovery pipelines. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, purchasing options, and key experimental applications of tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS No. 114214-71-0), a valuable intermediate in the synthesis of novel therapeutics.

This guide summarizes critical procurement data in a structured format for easy comparison and presents a detailed, representative experimental protocol for a common synthetic transformation involving this versatile reagent. Furthermore, logical workflows and reaction pathways are visualized to enhance understanding and practical application in a research and development setting.

Commercial Suppliers and Purchasing Options

The availability and sourcing of high-purity starting materials are critical first steps in any synthetic chemistry campaign. This compound is available from a range of commercial suppliers, offering various quantities and purities to suit both small-scale research and larger-scale development needs. Below is a summary of purchasing options from several notable vendors.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 114214-71-0 | 97% | 1 g | $10.00 |

| 5 g | $32.00 | |||

| 10 g | $53.00 | |||

| 25 g | $122.00 | |||

| 100 g | $442.00 | |||

| BLD Pharm | 114214-71-0 | ≥95% | Inquire for details | Inquire for details |

| ChemUniverse | 114214-71-0 | Inquire for details | Inquire for details | Inquire for details |

| Combi-Blocks | 114214-71-0 | ≥95% | Inquire for details | Inquire for details |

| CP Lab Safety | 114214-71-0 | min 97% | 500 mg | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of complex molecular architectures, particularly in the development of bioactive compounds.[1] Its exocyclic double bond acts as a Michael acceptor, making it highly useful for the introduction of nucleophiles at the 3-position of the pyrrolidine ring. This functionality is widely exploited in the synthesis of 3-substituted pyrrolidine derivatives, which are prevalent motifs in central nervous system (CNS) active agents and other therapeutic candidates.[1] The Boc-protecting group provides stability and can be readily removed under acidic conditions to allow for further functionalization of the pyrrolidine nitrogen.

Experimental Protocols

Representative Protocol: Aza-Michael Addition of a Secondary Amine

This protocol describes the conjugate addition of a secondary amine to an α,β-unsaturated ester. The principles of this reaction are directly applicable to this compound.

Objective: To synthesize a β-amino ester via aza-Michael addition.

Materials:

-

tert-Butyl acrylate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl acrylate (1.0 equivalent) and dissolve it in acetonitrile (approximately 0.2 M concentration).

-

Addition of Amine: While stirring at room temperature, add pyrrolidine (1.2 equivalents) dropwise to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (tert-butyl acrylate) is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure β-amino ester.

Visualizing Workflows and Pathways

To further clarify the role of this compound in a drug discovery context and the specifics of its key reaction, the following diagrams are provided.

Caption: Drug discovery workflow using a key building block.

Caption: Aza-Michael addition reaction pathway.

References

Methodological & Application

Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate via Wittig Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, via the Wittig reaction. Detailed experimental protocols for the preparation of the necessary Wittig reagent and the final product are presented, along with methods for purification. Quantitative data from a representative synthesis is summarized, and characteristic analytical data is provided for product verification.

Introduction

The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. The introduction of an exocyclic methylene group at the 3-position of the pyrrolidine ring provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various pharmaceutical agents. The Wittig reaction is a reliable and widely used method for the olefination of ketones, offering a direct route to this important building block from the readily available tert-butyl 3-oxopyrrolidine-1-carboxylate. This application note outlines a detailed procedure for this transformation.

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of the Wittig reagent, methyltriphenylphosphonium bromide, followed by the Wittig reaction with N-Boc-3-pyrrolidinone to yield the desired product.

Stage 1: Preparation of Methyltriphenylphosphonium Bromide

Stage 2: Wittig Reaction

Experimental Protocols

Materials and Equipment

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br) or Dibromomethane (CH₂Br₂)

-

Benzene (anhydrous)

-

Methanol (anhydrous)

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium tert-butoxide (KOtBu)

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide[1]

This protocol describes the synthesis of the Wittig salt from triphenylphosphine and methyl bromide.

-

Dissolve triphenylphosphine (55 g, 0.21 mol) in 45 mL of dry benzene in a pressure bottle.

-

Cool the bottle in an ice-salt mixture and add condensed methyl bromide (28 g, 0.29 mol).[1]

-

Seal the bottle and allow it to stand at room temperature for 2 days.[1]

-

Reopen the bottle and collect the white solid by suction filtration.

-

Wash the solid with about 500 mL of hot benzene.[1]

-

Dry the collected methyltriphenylphosphonium bromide in a vacuum oven at 100 °C over phosphorus pentoxide.

Protocol 2: Synthesis of this compound

This protocol details the Wittig olefination of N-Boc-3-pyrrolidinone.

-

To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, slowly add n-butyllithium (1.6 M in hexane, 32 mL) at 0 °C.

-

Stir the resulting orange-red mixture at 0 °C for 5 minutes to form the ylide.

-

Add a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in THF (40 mL) to the ylide suspension via cannula.

-

Continue stirring the reaction mixture at 0 °C for 90 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and quench by the sequential addition of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (Et₂O).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Suspend the crude product in hot hexane and filter to remove the triphenylphosphine oxide.

-

Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

| Starting Material | Wittig Reagent System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Methyltriphenylphosphonium bromide | THF | n-BuLi | 0 to RT | 2.5 | 50 | ChemicalBook |

Purification of the Final Product

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[2] For the purification of the relatively non-polar this compound, the following methods can be employed:

-

Crystallization/Precipitation: Triphenylphosphine oxide is often crystalline and less soluble in non-polar solvents like hexane or diethyl ether than the desired alkene. Suspending the crude reaction mixture in a minimal amount of a cold, non-polar solvent can precipitate the oxide, which can then be removed by filtration.[2]

-

Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the product from triphenylphosphine oxide and other impurities. A solvent system of ethyl acetate and hexane is typically used.

-

Acidic Wash: In some cases, washing the organic extract with a mild acid solution can help to remove any basic impurities.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (500 MHz, CDCl₃): δ 4.93 (s, 2H), 4.10 (t, J = 2.4 Hz, 2H), 3.53 (t, J = 6.9 Hz, 2H), 2.55 (tt, J = 6.9, 2.4 Hz, 2H), 1.46 (s, 9H).

¹³C NMR (126 MHz, CDCl₃): δ 154.7, 145.4, 107.1, 79.4, 54.0, 46.8, 31.8, 28.6.

Safety Information

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Causes serious eye damage.[3]

-

Methyltriphenylphosphonium bromide: Toxic if swallowed.[4] Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[4]

-

n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage.

-

Methyl bromide: Highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

-

Organic Solvents (THF, Benzene, Hexane, Diethyl Ether): Flammable and may cause irritation. Work in a well-ventilated area and avoid ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow

References

Detailed experimental protocol for preparing tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate, a valuable intermediate in the preparation of various chemical compounds, including aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines which are of interest as bifunctional building blocks for fluorinated pharmaceuticals.[1][2] The synthesis is achieved via a Wittig reaction, a reliable method for converting ketones into alkenes.[3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

The synthesis of this compound is a key step in the development of various heterocyclic compounds used in medicinal chemistry. The introduction of an exocyclic methylene group into the pyrrolidine ring provides a versatile functional handle for further chemical transformations. The Wittig reaction is a widely used and effective method for this purpose, involving the reaction of a phosphonium ylide with a ketone.[3] In this protocol, 1-tert-butoxycarbonyl-3-pyrrolidone is reacted with the ylide generated from methyltriphenylphosphonium bromide to yield the desired product.

Reaction Scheme

The overall reaction is depicted below:

-

Reactants: 1-tert-butoxycarbonyl-3-pyrrolidone, Methyltriphenylphosphonium bromide, n-Butyllithium

-

Product: this compound

-

By-product: Triphenylphosphine oxide

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

1-tert-butoxycarbonyl-3-pyrrolidone (N-Boc-3-pyrrolidinone) (CAS: 101385-93-7)[1][2]

-

n-Butyllithium (1.6 M solution in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Cannula

-

Rotary evaporator

-

Apparatus for column chromatography

-

3.2 Synthesis Procedure

-

Ylide Preparation:

-

To a suspension of methyltriphenylphosphonium bromide (18 g, 51 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a round-bottom flask, slowly add n-butyllithium (32 mL of a 1.6 M solution in hexane) at 0 °C using an ice bath.[1][2]

-

Stir the resulting mixture at 0 °C for 5 minutes. The solution should turn a characteristic color indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Prepare a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (9.0 g, 48 mmol) in anhydrous THF (40 mL).[1][2]

-

Add this solution to the ylide mixture at 0 °C via a cannula.[1][2]

-

Continue stirring the reaction mixture at 0 °C for 90 minutes.[1][2]

-

After 90 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional hour.[1][2]

-

-

Work-up and Extraction:

-

Upon completion of the reaction, cool the mixture back to 0 °C with an ice bath.[1][2]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous ammonium chloride (NH₄Cl).[1][2]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.[1][2]

-

-

Purification:

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mmol) | Molar Ratio |

| Methyltriphenylphosphonium bromide | 357.23 | 18 | 51 | 1.06 |

| 1-tert-butoxycarbonyl-3-pyrrolidone | 185.23 | 9.0 | 48 | 1 |

| n-Butyllithium (1.6 M in hexane) | 64.06 | - | 51.2 | 1.07 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 183.25 | 4.4 | 50 |

Visual Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This protocol details a reproducible method for the preparation of this compound with a yield of approximately 50%.[1][2] The procedure is robust and utilizes standard laboratory techniques, making it accessible to researchers in organic and medicinal chemistry. The final product's purity can be ensured through the described purification process.

References

Application Notes and Protocols: Tert-butyl 3-methylenepyrrolidine-1-carboxylate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by an exocyclic double bond activated for nucleophilic attack. This feature makes it an excellent Michael acceptor, enabling the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The Michael addition reaction, or conjugate addition, offers a powerful and atom-economical method for C-C, C-N, C-S, and C-O bond formation, leading to diverse libraries of 3-substituted pyrrolidine derivatives for drug discovery and development.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Michael addition reactions.

Reaction Principle

The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (Michael acceptor).[3][4] In the case of this compound, the exocyclic methylene group is in conjugation with the carbamate carbonyl group, which activates the β-carbon (the exocyclic carbon) for nucleophilic attack. The reaction proceeds via the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the 3-substituted pyrrolidine product. A variety of soft nucleophiles, such as enolates, amines, thiols, and organocuprates, can be employed as Michael donors.[2][5]

Caption: Generalized mechanism of Michael addition to this compound.

Applications in Drug Discovery

The synthesis of 3-substituted pyrrolidines via Michael addition is highly valuable for generating compound libraries for screening in various therapeutic areas. The pyrrolidine ring serves as a versatile scaffold that can be further functionalized. The substituent introduced via the Michael addition can be tailored to interact with specific biological targets, thereby influencing the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Experimental Protocols

The following are generalized protocols for the Michael addition of different classes of nucleophiles to this compound. Researchers should note that reaction conditions, including solvent, temperature, and catalyst, may require optimization for specific substrates.

Protocol 1: Michael Addition of a Malonate Ester

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen source for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.

-

Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved.

-

To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

-

After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).